3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-8-9-15(10-14(13)2)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDGTZXUXDFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrazole core . The reaction conditions often involve heating in formic acid or using triethyl orthoformate as a cyclizing agent . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient purification techniques.
Chemical Reactions Analysis
3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Scientific Research Applications
Anticancer Properties
Research indicates that 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
In vitro studies have demonstrated its effectiveness against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound also displays significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve:
- Binding to Enzymes : Inhibition or activation of specific enzymes involved in bacterial metabolism.
- Modulating Receptor Activity : Interaction with various receptors influencing bacterial signaling pathways.
These interactions can lead to a range of biological effects, making it a candidate for further investigation in the field of antimicrobial therapy .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Benzamide Group : A coupling reaction with the thieno[3,4-c]pyrazole intermediate.
- Final Modifications : Additional steps may include methylation or other functional group modifications to enhance biological activity.
Optimizing these synthetic routes is crucial for improving yield and reducing production costs .
Case Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation detailed in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against various bacterial strains. The findings revealed that it exhibited potent antimicrobial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes . The pathways involved can include signal transduction, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Selectivity: The 2-phenyl group in the target compound versus the 2-(2,4-dimethylphenyl) in compound 11 () demonstrates that bulkier substituents on the thienopyrazole ring enhance CRY1 selectivity. This suggests steric interactions with receptor pockets dictate target specificity .
Benzamide vs. Acetamide :
- The target compound’s 3,4-dimethylbenzamide group provides greater hydrophobicity compared to acetamide derivatives (), which may enhance membrane permeability but reduce solubility. Acetamide analogs prioritize polar interactions, favoring enzyme inhibition (e.g., autotaxin) .
Functional Group Modifications :
- The morpholine-sulfonyl group in ’s compound introduces a polar, hydrogen-bond-accepting moiety, likely improving aqueous solubility and pharmacokinetic profiles compared to the target compound’s dimethylbenzamide .
Biological Activity
3,4-Dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a thieno[3,4-c]pyrazole core with a benzamide moiety, which is believed to contribute significantly to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3OS with a molecular weight of approximately 349.45 g/mol. The compound features multiple functional groups that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3OS |
| Molecular Weight | 349.45 g/mol |
| CAS Number | 392255-91-3 |
Biological Activity Overview
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:
- Antitumor Activity : Several studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown promise against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antibacterial and Antifungal Activities : Thieno[3,4-c]pyrazole derivatives have displayed antibacterial and antifungal activities against various pathogens. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit growth effectively .
The biological activity of this compound can be attributed to its interaction with multiple molecular targets within cells:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression (e.g., BRAF(V600E), EGFR) and inflammatory responses.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and NF-kB pathways that are crucial for cell survival and proliferation.
Case Studies
- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via caspase activation .
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The results were comparable to established anti-inflammatory drugs like ibuprofen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
